molecular formula C19H13F3N4O3 B4622687 2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

Cat. No. B4622687
M. Wt: 402.3 g/mol
InChI Key: BZTYQUOXMPABMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to the one , often involves the reaction of amino-pyrazole derivatives with various reagents. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives through further chemical modifications (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by X-ray diffraction analysis, demonstrating the planarity of the pyrazolopyrimidine moiety and the presence of significant tensile force within the molecule, which may be critical for its biological activities. The crystal structure of a related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine, was determined, showing that all ring atoms in the pyrazolopyrimidine moiety are almost coplanar (Li, Ming, Guo, Wei-Si, Wen, Li-rong, Qu, Bo, 2006).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives includes their ability to undergo various nucleophilic and electrophilic substitutions, contributing to their versatility in chemical synthesis and potential biological applications. These compounds participate in reactions that lead to the formation of novel pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity by reacting with symmetrical and unsymmetrical aliphatic and aromatic 1,3-diketones/α,β unsaturated ketones/α,β unsaturated keto ethers (Kumar, Poornachandra, Swaroop, Dev, Kumar, & Narsaiah, 2016).

Scientific Research Applications

Synthesis and Characterization

The compound 2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid, due to its complex structure, is involved in various synthetic pathways for the creation of novel pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are synthesized through reactions involving 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, yielding compounds with potential biological activities (Hassan, Hafez, & Osman, 2014). Such synthetic routes typically involve the reaction of amino pyrazoles with various carbonyl compounds to form the desired pyrazolo[1,5-a]pyrimidine core, further elaborated through various functional group transformations.

Cytotoxicity and Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyrimidines, including those related to the specified compound, have been evaluated for their cytotoxic activity against various cancer cell lines. These studies aim to explore the therapeutic potential of these compounds in oncology. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been tested and shown to exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Chemical Transformations and Library Generation

The structural framework of pyrazolo[1,5-a]pyrimidines serves as a versatile scaffold for chemical transformations, contributing to the generation of diverse chemical libraries. Such libraries are invaluable for drug discovery and development, providing a broad range of compounds for biological screening and optimization (Volochnyuk et al., 2010). The ability to undergo various combinatorial transformations, including amide coupling, esterification, and heterocyclization, highlights the compound's utility in medicinal chemistry and synthetic drug design.

Regioselective Synthesis

The compound is also involved in studies focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Regioselectivity is crucial in the synthesis of biologically active compounds, as it influences the interaction of these molecules with biological targets. Research in this area contributes to the development of more selective and potent therapeutic agents (Drev et al., 2014).

properties

IUPAC Name

4-(3-methoxyphenyl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3/c1-9-6-14(19(20,21)22)24-16-15(9)17-23-12(8-13(18(27)28)26(17)25-16)10-4-3-5-11(7-10)29-2/h3-8H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTYQUOXMPABMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C4=CC(=CC=C4)OC)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 2
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 3
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid
Reactant of Route 6
2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.